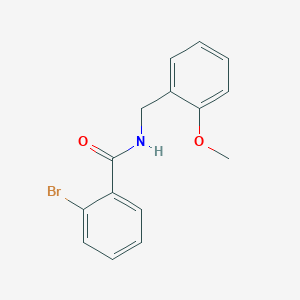![molecular formula C16H13Cl2N3O B5518300 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves various chemical reactions, including the Mannich reaction for the synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives, showing potential for diverse biological actions (Sethi et al., 2018). Another method includes the reaction of 2-chloromethylbenzimidazole with ethylchloroformate, leading to complex benzimidazole phosphonates and amidines, indicating the chemical versatility of benzimidazole-based compounds (Sánchez-Moreno et al., 2003).
Molecular Structure Analysis
Molecular structure studies of benzimidazole derivatives reveal their crystallization in various systems, such as the triclinic system for N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-proponimidic ethyl ester, determined by X-ray diffraction (Raouafi et al., 2005). These studies highlight the significance of intermolecular hydrogen bonds in stabilizing the crystal structure of benzimidazole compounds.
Chemical Reactions and Properties
Benzimidazole derivatives undergo a variety of chemical reactions, including their synthesis through reactions with chlorophosphoramide or dichlorophosphoramide, leading to novel imidate and phosphoramide derivatives. Such reactions demonstrate the reactivity of the benzimidazole moiety towards different chemical agents (Raouafi et al., 2004).
Aplicaciones Científicas De Investigación
Selective Neuropeptide Y Y1 Receptor Antagonists
This compound has been explored for its potential in developing selective neuropeptide Y (NPY) Y1 receptor antagonists, which are of interest for anti-obesity drug development. The specificity of these compounds towards the Y1 receptor could pave the way for targeted therapies in obesity management, highlighting a novel approach to tackling this global health issue (Zarrinmayeh et al., 1998).
H1-Antihistaminic Agents
Another area of research application is in the development of H1-antihistaminic agents. Derivatives of this compound have shown potential in vitro and in vivo as potent antihistaminic agents. This suggests their utility in treating allergic reactions by blocking the action of histamine on the H1 receptor, which could lead to new, more effective antihistamines (Iemura et al., 1986).
Antimicrobial and Antimalarial Activities
Research has also been conducted on the antimicrobial and antimalarial activities of benzimidazole derivatives. Novel thiosemicarbazone derivatives containing the benzimidazole moiety have been synthesized and shown to exhibit good antimalarial activity in vitro, underscoring their potential as antimalarial agents (Divatia et al., 2014). Additionally, benzimidazole derivatives have been evaluated for their antimicrobial activity, with several compounds displaying promising results against various microbial strains, suggesting a pathway for the development of new antimicrobial agents (Salahuddin et al., 2017).
Antiviral Compounds
The synthesis and in vitro antiviral activity of 1‐(hydroxyalkyl)‐1H‐benzimidazoles, derived from similar compounds, have been studied for their efficacy against viruses such as herpes simplex virus and poliovirus. These studies indicate the potential of benzimidazole derivatives in the development of new antiviral therapies, offering hope for more effective treatments for viral infections (Garuti et al., 1982).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-10-5-6-11(12(18)9-10)16(22)19-8-7-15-20-13-3-1-2-4-14(13)21-15/h1-6,9H,7-8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQVBXSDNMFRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)
![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)
![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)


![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)
![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)
![2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B5518266.png)
![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)